Ganoderic Acid G
Description
Ganoderic Acid G is a lanostane-type triterpenoid predominantly found in Ganoderma lucidum (Reishi mushroom) and related species. Structurally, it features a highly oxidized lanosterol-derived skeleton with a carboxyl group at the C-24 position, characteristic of ganoderic acids . It is identified as a key bioactive component in HPLC fingerprints of G. lucidum extracts, often used for quality control due to its distinct chromatographic retention time and bioactivity . Studies highlight its role in modulating metabolic pathways, including anti-inflammatory and antioxidant effects in diabetic and acute lung injury models . Its CAS registry number is 98665-22-6, and derivatives like 20-hydroxythis compound (CAS: 400604-12-8) have also been isolated .
Properties
IUPAC Name |
(6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-20,25,32-33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJPBLZKOVIJQD-YYFGTHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98665-22-6 | |
| Record name | Ganoderic acid G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GANODERIC ACID G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ7U8EY503 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent Selection and Optimization
The extraction of this compound typically begins with solvent-based isolation from Ganoderma lucidum fruiting bodies or mycelium. Ethanol-water mixtures are widely preferred due to their ability to solubilize triterpenoids while minimizing co-extraction of polysaccharides. In a patented method for general ganoderic acid extraction, a 1:7–9 (w/v) ratio of powdered fruiting bodies to anhydrous ethanol achieved 80% total triterpenoid yield under ultrasonic-assisted conditions. For this compound specifically, ethanol concentrations between 70–90% are optimal, as lower concentrations reduce triterpenoid solubility, while higher concentrations may denature heat-sensitive compounds.
Temperature and extraction duration are critical variables. Ultrasonic extraction at 28–32°C for 25–40 minutes enhances permeability of fungal cell walls, releasing ganoderic acids without thermal degradation. Prolonged extraction beyond 40 minutes, however, risks oxidative decomposition, particularly for oxygen-sensitive derivatives like this compound.
Advanced Extraction Technologies
Ultrasound- and microwave-assisted methods significantly improve efficiency. For example, intermittent ultrasonic cycles (3s active, 1s pause) at 700–1000W power increase ganoderic acid recovery by 15–20% compared to conventional soaking. Microwave pretreatment at 50–60°C for 5–10 minutes further disrupts chitinous cell walls, though excessive energy input may isomerize triterpenoid side chains.
Purification and Isolation Strategies
Liquid-Liquid Partitioning
Crude extracts are often partitioned using chloroform and alkaline solutions to separate acidic triterpenoids from neutral contaminants. In one protocol, dissolving the ethanol extract in chloroform followed by saturated sodium bicarbonate (NaHCO₃) selectively extracts ganoderic acids into the aqueous phase via deprotonation. Adjusting the pH to 4.00 precipitates this compound, which is then back-extracted into chloroform. This step achieves ~70% purity but requires careful pH control to avoid co-precipitation of structurally similar analogs.
Gel Permeation Chromatography
Sephadex LH-20 columns with methanol-water eluents are effective for preliminary purification. A gradient of 50–60% methanol removes polar impurities, while this compound elutes at 70–80% methanol. This step typically elevates purity to 85–90% but struggles to resolve this compound from its C-3 epimer, ganoderic acid H.
High-Performance Liquid Chromatography (HPLC)
Semi-preparative HPLC using C18 columns and acetonitrile-formic acid gradients (e.g., 65:35 to 75:25 over 40 minutes) achieves baseline separation of this compound. A flow rate of 1.0 mL/min and detection at 254 nm optimize resolution, yielding >95% purity. However, scalability remains challenging due to high solvent consumption and low throughput.
Quantification and Quality Control
Analytical HPLC Parameters
| Parameter | Specification |
|---|---|
| Column | C18, 5 μm, 250 × 4.6 mm |
| Mobile Phase | Acetonitrile:0.1% Formic Acid (68:32) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | 22.5 ± 0.3 minutes |
This method enables precise quantification with a limit of detection (LOD) of 0.1 μg/mL and linearity (R² > 0.999) across 0.5–100 μg/mL.
Structural Confirmation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms this compound’s molecular ion peak at m/z 567.3 [M+H]⁺. Nuclear magnetic resonance (NMR) spectra further verify characteristic signals, including a triplet at δ 5.28 ppm (C-24 vinyl proton) and a singlet at δ 1.21 ppm (C-30 methyl group).
Industrial-Scale Production Challenges
Cost-Efficiency Considerations
While laboratory-scale methods achieve high purity, industrial adaptation requires solvent recovery systems and energy-efficient equipment. For instance, rotary evaporators operating at -0.1 MPa and 40°C reduce ethanol consumption by 40% during extract concentration.
Yield Optimization
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Ethanol Ultrasonication | 0.12 | 80 | 220 |
| LH-20 Chromatography | 0.08 | 92 | 450 |
| Preparative HPLC | 0.05 | 98 | 890 |
Table 1 highlights the inverse relationship between yield and cost, underscoring the need for hybrid approaches. Combining ultrasonic extraction with pH-controlled precipitation reduces downstream purification demands, lowering total costs to ~150 USD/g.
Chemical Reactions Analysis
Glycosylation of Ganoderic Acid G
Glycosylation, the addition of sugar moieties, modifies this compound using Bacillus glycosyltransferases (GTs) to produce new Ganoderma saponins .
Bacillus Glycosyltransferases (GTs)
Four Bacillus GTs, including BtGT_16345 from Bacillus thuringiensis GA A07 and BsGT110, BsUGT398, and BsUGT489 from Bacillus subtilis ATCC 6633, have been used to catalyze the glycosylation of GAG .
Glycosylation Sites
The glycosylation sites of GAG include the C-3, C-7, and C-12 hydroxyl groups and the C-26 carboxyl group .
Observed outcomes
-
BsUGT489 catalyzes the glycosylation of GAG to GAG-3-o-β-glucoside .
-
BsGT110 catalyzes the glycosylation of GAG to GAG-26-o-β-glucoside .
-
BsUGT398 and BtGT_16345 exhibit little to no activity toward GAG .
Reaction Yields
BsUGT489 and BsGT110 transform GAG into compound 1 and compound 2 with yields of 74% and 35%, respectively .
Functional Groups and modification Specificity
Ganoderic acid has five functional groups available for modification: the C-3, C-7, C-12, and C-15 hydroxyl groups, and the C-26 carboxyl group . The structure of GAG contains the C-3, C-7, and C-12 hydroxyl groups and the C-26 carboxyl group .
Observed Specificity
-
BsGT110 regioselectively glycosylates the C-26 carboxyl groups of both ganoderic acid A (GAA) and GAG .
-
BtGT_16345 and BsUGT398 prefer to glycosylate the C-15 hydroxyl group of GAA .
-
BsUGT489 glycosylates the C-3 and C-15 hydroxyl groups of GAG and GAA, respectively .
-
None of the four Bacillus GTs glycosylate the C-7 or C-12 hydroxyl groups of GAA or GAG .
Implications for New Saponin Formation
The enzymatic preferences of Bacillus GTs may enable the formation of new Ganoderma triterpenoid saponins .
Glycosyltransferase Activity on Triterpenoids
| Triterpenoid | Functional Groups in Ganoderic Acids |
|---|---|
| C3-OH | C7-OH | C12-OH | C15-OH | C26-COOH | |
| GAA | N.A. | N.D. | N.A. | BsUGT489 > BtGT_16345 > BsUGT398 | BsGT110 |
| GAG | BsUGT489 | N.D. | N.D. | N.A. | BsGT110 >> BtBGT_16345 |
N.A. = Not Applicable.
N.D. = Not Determined.
Role in Cancer Treatment
Ganoderic acids, including ganoderic acid DM (GADM), possess therapeutic potential in suppressing cancer progression, especially in breast cancer . GADM inhibits PIK3CA protein in breast cancer cells, slowing cancer cell growth . GAs can trigger autophagic and apoptotic processes in non-small cell lung cancer (NSCLC) cells by inhibiting the PI3K/Akt/mTOR signaling cascade . Ganoderic acid A (GA-A) and GADM can suppress the growth of anaplastic meningioma by modulating N-myc downstream-regulated gene 2 (NDRG2) and altering intracellular signaling pathways .
Scientific Research Applications
Anticancer Properties
GAG exhibits notable anticancer activity across various cancer types. Recent studies have demonstrated its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Breast Cancer : GAG has been identified as a potential treatment for breast cancer by inhibiting the PIK3CA protein, which is crucial for cancer cell proliferation. In vitro studies showed that increased concentrations of GAG suppressed breast cancer cell growth significantly .
- Lung Cancer : Research indicates that GAG can trigger autophagic and apoptotic processes in non-small cell lung cancer (NSCLC) cells by inhibiting the PI3K/Akt/mTOR signaling pathway, suggesting its therapeutic potential for lung cancers .
- Other Cancers : Studies have also reported the effectiveness of GAG against prostate cancer and anaplastic meningioma, demonstrating its ability to modulate critical signaling pathways involved in tumor progression .
Neuroprotective Effects
GAG has shown promise in protecting nerve cells and enhancing cognitive functions:
- Neuroprotection : It has been observed to protect against oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases .
- Cognitive Enhancement : Animal studies suggest that GAG can improve memory and learning capabilities, potentially through mechanisms involving neurotransmitter modulation and neurogenesis .
Metabolic Regulation
Research into GAG's role in metabolic health reveals its potential for regulating lipid metabolism and combating obesity-related complications:
- Lipid Metabolism : GAG has been shown to influence lipid profiles positively, reducing total cholesterol and triglycerides in animal models . This suggests its utility in managing metabolic disorders such as dyslipidemia.
- Weight Management : Preliminary studies indicate that GAG may aid in weight management by promoting fat oxidation and reducing adiposity .
Case Study 1: Breast Cancer Treatment
A study conducted by researchers at the Hefei Institutes of Physical Science utilized network pharmacology to identify potential therapeutic targets of ganoderic acids for breast cancer treatment. The study highlighted that GAG effectively inhibits key proteins involved in tumor growth, showcasing its potential as a combination therapy agent .
Case Study 2: Neuroprotection in Animal Models
In a controlled study involving mice subjected to neurotoxic agents, administration of GAG resulted in significant improvements in behavioral tests assessing memory and learning. The study concluded that GAG's neuroprotective effects could be attributed to its ability to reduce oxidative stress markers .
Mechanism of Action
Ganoderic acid G exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activity of key enzymes involved in the biosynthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase. Additionally, this compound modulates the expression of genes involved in cell cycle regulation and apoptosis, leading to the suppression of tumor cell growth. The compound also exhibits antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
Comparison with Similar Compounds
Structural and Functional Differences
Ganoderic Acid G belongs to the ganoderic acid family, which shares a lanostane triterpenoid backbone but differs in functional groups (e.g., hydroxyl, ketone, or ester moieties) and oxidation states. Key structural comparisons include:
Key Observations :
- Oxidation State: this compound has fewer ketone groups than Ganoderic Acid A or F, which may influence its solubility and receptor binding .
- Bioactivity: While Ganoderic Acid A and B are prioritized for anticancer and metabolic studies, this compound is notable for its anti-inflammatory effects in lung injury models .
Content and Extraction Efficiency
This compound is less abundant than Ganoderic Acid A or B in most G. lucidum strains. Key comparative
Note: this compound production is maximized under 60% oxygen or oleic acid induction, but it remains secondary to Ganoderic Acid A in yield .
Pharmacological Activity
- Anti-inflammatory: this compound (10–50 μM) reduces TNF-α and IL-1β in LPS-induced lung injury models, comparable to Ganoderic Acid C2 but less potent than Ganoderic Acid A .
- Antioxidant: Demonstrates moderate DPPH radical scavenging (IC₅₀: 35 μM), weaker than Ganoderic Acid B (IC₅₀: 22 μM) .
- Anticancer: Limited direct evidence, though structural analogs like Ganoderic Acid A show dose-dependent inhibition of gastric cancer cells (SGC-7901) .
Biological Activity
Ganoderic Acid G (GAG), a prominent triterpenoid derived from the medicinal fungus Ganoderma lucidum, exhibits a wide range of biological activities that have garnered significant attention in recent research. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of GAG, supported by data tables and case studies.
Overview of this compound
Ganoderic acids are a class of bioactive compounds found in Ganoderma lucidum, which is traditionally used in Asian medicine for its health benefits. GAG is characterized by its tetracyclic structure, featuring multiple functional groups that contribute to its bioactivity.
Biological Activities
The biological activities of GAG include:
- Antitumor Effects : GAG has demonstrated significant antitumor activity, particularly against breast cancer. A study employing bioinformatics techniques identified 53 potential target proteins associated with 202 pathways relevant to breast cancer treatment, with GAG showing strong interactions with the PIK3CA protein, suggesting its role in inhibiting cancer cell growth .
- Anti-inflammatory Properties : Research indicates that GAG can reduce inflammation markers, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses is attributed to its influence on cytokine production and signaling pathways .
- Neuroprotective Effects : GAG has been shown to protect neural cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Activity : Studies have reported that GAG exhibits antimicrobial properties against various pathogens, indicating its potential use in treating infections .
The pharmacological effects of GAG are mediated through various mechanisms:
- Regulation of Cell Signaling Pathways : GAG interacts with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is crucial for cancer cell growth regulation .
- Induction of Apoptosis : GAG promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways, thereby reducing tumor growth .
- Modulation of Immune Responses : By influencing cytokine release and immune cell activity, GAG enhances the body's defense mechanisms against tumors and infections .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Breast Cancer Treatment : In a recent study, researchers utilized network pharmacology to identify therapeutic targets for ganoderic acids in breast cancer treatment. The findings indicated that GAG significantly suppressed PIK3CA protein levels in breast cancer cell lines, highlighting its potential as a treatment option .
- Neuroprotection Study : A study examining the neuroprotective effects of GAG found that it effectively mitigated neuronal damage induced by oxidative stress in vitro. The results suggest that GAG could be beneficial in developing therapies for neurodegenerative conditions like Alzheimer's disease .
Q & A
Q. What are the validated analytical methods for quantifying Ganoderic Acid G in complex biological matrices?
High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated in studies analyzing this compound in Ganoderma spp. extracts. For example, reversed-phase C18 columns (4.6 × 250 mm, 5 μm) with mobile phases like acetonitrile-water (0.1% formic acid) and gradient elution (0–35 min, 40%–100% acetonitrile) achieve baseline separation . Method validation should include linearity (R² > 0.99), LOD/LOQ (e.g., 0.02 μg/mL and 0.06 μg/mL), and recovery rates (85%–110%) to ensure reproducibility .
Q. How can researchers optimize extraction protocols to maximize this compound yield from fungal biomass?
Ethanol-water mixtures (70%–80% ethanol) under reflux (2–3 hours) are effective for polar triterpenoids like this compound. Ultrasonic-assisted extraction (40 kHz, 30–60 min) improves efficiency by disrupting cell walls. Post-extraction purification via macroporous resin (e.g., AB-8 or D101) enhances purity (>90%) by removing polysaccharides and pigments .
Q. What structural characteristics distinguish this compound from other triterpenoids in Ganoderma spp.?
this compound (C30H44O8, MW 532.67) is characterized by a lanostane skeleton with hydroxyl groups at C-3 and C-15, a ketone at C-11, and a double bond at C-24–24. Its unique NMR signals (e.g., δ 5.58 ppm for H-24) and MS fragmentation patterns ([M+H]+ at m/z 533.3) differentiate it from analogs like Ganoderic Acid C2 or I .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound (e.g., cytotoxic vs. cytoprotective effects) be reconciled in experimental design?
Contradictions often arise from dose-dependent responses (e.g., pro-apoptotic effects at >50 μM vs. antioxidant activity at <10 μM) or cell-type specificity. Researchers should:
- Use standardized purity (>98%, verified via HPLC-MS) to exclude confounding impurities .
- Include positive controls (e.g., cisplatin for cytotoxicity, N-acetylcysteine for antioxidant assays).
- Perform transcriptomic profiling (RNA-seq) to identify differentially expressed pathways (e.g., NF-κB, MAPK) .
Q. What statistical approaches are recommended for analyzing variability in this compound content across fungal strains?
Multivariate analysis (PCA or PLS-DA) can identify environmental factors (e.g., substrate composition, harvest time) influencing variability. For example, Table 2 in shows this compound levels ranging from 1.46 to 8.98 mg/g in G. lucidum spores. Pairwise comparisons (ANOVA with Tukey’s HSD) should confirm significance (p < 0.05), while hierarchical clustering reveals strain groupings .
Q. How can in silico methods enhance the study of this compound’s pharmacokinetics and target interactions?
Molecular docking (AutoDock Vina) predicts binding affinities for targets like 5-lipoxygenase (LOX-5) or β-secretase (BACE1). ADMET prediction tools (SwissADME) assess bioavailability (%F >30) and blood-brain barrier penetration (BOILED-Egg model). These models must be validated with in vitro assays (e.g., LOX-5 inhibition IC50) .
Q. What strategies address the low aqueous solubility of this compound in pharmacological studies?
Nanoformulation (e.g., liposomes or PLGA nanoparticles) improves solubility and bioavailability. For instance, encapsulation efficiency >80% (measured via dialysis) and sustained release (60% over 72 hours) are achievable. Dynamic light scattering (DLS) should confirm particle size (<200 nm) and PDI (<0.3) .
Methodological Guidance for Data Reporting
Q. How should researchers document chromatographic data for this compound to ensure reproducibility?
Report:
- Column specifications (brand, particle size, temperature).
- Mobile phase composition and gradient profile.
- Retention time (±0.1 min) and peak area reproducibility (%RSD <2%).
- Representative chromatograms with baseline resolution (Rs >1.5) between this compound and co-eluting compounds (e.g., Ganoderic Acid C6) .
Q. What are the best practices for validating anti-inflammatory activity of this compound in vitro?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
